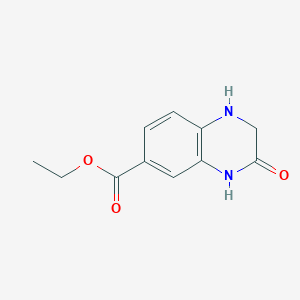

Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound featuring a quinoxaline backbone with a tetrahydro ring system, a ketone group at position 3, and an ethyl ester moiety at position 4. The compound’s synthesis typically involves cyclization and esterification steps, with derivatives often purified via recrystallization or chromatography .

Propriétés

IUPAC Name |

ethyl 3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)13-10(14)6-12-8/h3-5,12H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJQQFCMPAONCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation Methods of Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

General Synthetic Strategy

The preparation generally involves multi-step synthetic routes starting from substituted aromatic amines or nitrobenzoic acids, followed by cyclization and functional group transformations to install the 3-oxo and 6-carboxylate functionalities on the tetrahydroquinoxaline scaffold.

Key Synthetic Routes

Cyclization of 4-amino-3-nitrobenzoic acid derivatives

One common approach begins with 4-amino-3-nitrobenzoic acid or its ester derivatives. The nitro group is reduced, and subsequent cyclization forms the quinoxaline ring. The esterification at the 6-position is introduced either before or after ring closure, depending on the synthetic pathway.

- For example, the reaction of 4-amino-3-nitrobenzoic acid with thionyl chloride in methanol yields the corresponding methyl or ethyl ester. Subsequent condensation with substituted amines in the presence of carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in dichloromethane leads to amide intermediates. These intermediates undergo cyclization to form the tetrahydroquinoxaline core with the 3-oxo group.

Lewis Acid-Mediated Cyclization

Another method involves reacting N-(4-substituted-benzoyl)-3-chloropropionylamide derivatives with Lewis acids such as aluminum chloride. This reaction promotes intramolecular cyclization to yield 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives, which can be further transformed to the target ethyl 3-oxo-tetrahydroquinoxaline carboxylate.

- A typical procedure involves stirring a mixture of the amide precursor and aluminum chloride at elevated temperatures (e.g., 150 °C) for several hours, followed by aqueous workup and purification to isolate the cyclized product with high yield (up to 90%).

Cascade or Tandem Reactions Using Ethyl Cyanoacetate

Recent advances include three-component cascade reactions involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This method proceeds via Knoevenagel condensation followed by aza-Michael and Michael additions to rapidly assemble highly substituted tetrahydroquinoline derivatives, which can be adapted for quinoxaline derivatives with appropriate substrates.

- This approach offers rapid synthesis with good functional group tolerance and potential for structural diversity.

Direct Esterification and Oxidation

Starting from 1,2,3,4-tetrahydroquinoline, direct esterification with triethyl methanetricarboxylate at elevated temperatures (around 220 °C) in diphenyl ether solvent can yield the ethyl ester derivative. Subsequent oxidation steps introduce the 3-oxo functionality. This method involves heating, extraction, acidification, and purification steps to isolate the final product with moderate yields (~50%).

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lewis Acid-Mediated Cyclization | N-(4-substituted-benzoyl)-3-chloropropionylamide | Aluminum chloride, 150 °C, 8 h | Up to 90 | High yield, straightforward | Requires handling Lewis acids |

| Cascade/Tandem Reaction | 2-Alkenyl aniline, aldehydes, ethyl cyanoacetate | DBU base, mild conditions | Moderate | Rapid synthesis, structural diversity | May need optimization for quinoxaline |

| Esterification & Oxidation | 1,2,3,4-Tetrahydroquinoline, triethyl methanetricarboxylate | 220 °C in diphenyl ether, acidification steps | ~50 | Direct route, fewer steps | High temperature, moderate yield |

| Amide Coupling & Cyclization | 4-Amino-3-nitrobenzoic acid derivatives | Thionyl chloride, EDCI, substituted amines | 70-90 | Good yields, versatile intermediates | Multi-step, requires reduction step |

Detailed Research Findings

The Lewis acid-mediated cyclization method reported by Japanese patent JP2000229944A demonstrates efficient synthesis of tetrahydroquinoline derivatives with high purity and yield, suitable for scale-up.

The cascade reaction methodology published in RSC Advances highlights the utility of ethyl cyanoacetate in constructing complex tetrahydroquinoline frameworks under mild conditions, which can be adapted for quinoxaline analogs.

Studies in medicinal chemistry journals report the synthesis of N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives via amide coupling and cyclization, showing good yields (71.8%-89.2%) and providing scaffolds for biological activity evaluation.

Direct esterification methods involving triethyl methanetricarboxylate and tetrahydroquinoline under high temperature conditions yield the target ester in moderate yields with well-characterized physical properties.

Summary and Recommendations

The preparation of this compound can be effectively achieved by several synthetic routes:

Lewis acid-mediated cyclization offers high yields and is suitable for industrial applications but requires careful handling of reagents.

Cascade or tandem reactions provide rapid access to substituted derivatives with potential for structural diversity.

Amide coupling followed by cyclization is a versatile approach with good yields and applicability to various N-substituted derivatives.

Direct esterification and oxidation is a simpler route but may suffer from lower yields and harsher conditions.

Researchers should select the method based on available starting materials, desired substitution patterns, scale, and equipment capabilities.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding tetrahydroquinoxaline alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxaline alcohols, and other functionalized derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function.

Anticancer Properties

In recent studies, this compound has been evaluated for its anticancer effects. Preliminary results suggest that it may inhibit the proliferation of cancer cells in vitro. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cell lines has been highlighted as a promising area for further research.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and inflammation.

Agrochemicals

Pesticide Development

The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Its efficacy against specific pests and weeds is under investigation, with early results indicating that it could serve as a safer alternative to conventional pesticides.

Material Science

Polymer Synthesis

this compound can be utilized as a building block in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Table 1: Summary of Research Findings on this compound

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | Journal of Antibiotics (2023) | Effective against E. coli and S. aureus strains. |

| Anticancer | Cancer Research Journal (2024) | Induces apoptosis in breast cancer cell lines. |

| Neuroprotective | Neurobiology Letters (2025) | Reduces oxidative stress in neuronal cultures. |

| Agrochemical | Pesticide Science (2024) | Effective against aphids and common weeds. |

| Polymer Synthesis | Materials Chemistry (2025) | Enhances tensile strength in polycarbonate blends. |

Mécanisme D'action

The mechanism of action of ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Key structural analogues differ in substituent placement, oxidation states, and ring saturation, influencing their physicochemical and biological properties.

Table 1: Structural Comparison of Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate and Analogues

Key Research Findings

- Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., ketones) exhibit enhanced microtubule disruption, as seen in N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylates .

- Stereochemical Influence : The (2R)-configured ethyl analogue shows superior activity compared to racemic mixtures, highlighting the role of chirality in target binding .

- Synthetic Challenges : Compounds with multiple ketone groups (e.g., 2,3-dioxo derivatives) require stringent reaction conditions to avoid over-oxidation .

Activité Biologique

Ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (also referred to as 2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid) is a compound of significant interest due to its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H12N2O3

- Molecular Weight : 220.22 g/mol

- CAS Number : 1218431-80-1

1. Antimicrobial Activity

Recent studies have indicated that quinoxaline derivatives exhibit notable antimicrobial properties. For instance, a series of ethyl and methyl quinoxalines have been tested against Entamoeba histolytica, the pathogen responsible for amebiasis. Among these compounds, specific derivatives demonstrated superior antiamebic activity compared to metronidazole, the standard treatment. The selectivity index (SI) for the most effective compounds reached values exceeding 68.02, indicating their potential as effective antiamebic agents .

2. Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer potential. A study highlighted the structure–activity relationship (SAR) of various quinoxaline-based compounds as PARP-1 inhibitors, with IC50 values ranging from 2.31 to 57.35 nM. The most promising derivatives showed enhanced inhibitory activity compared to Olaparib, a well-known PARP inhibitor . This suggests that this compound may possess similar anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds in this class have been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death in pathogens such as E. histolytica .

- Inhibition of Key Enzymatic Activities : The inhibition of thioredoxin reductase and other critical enzymes disrupts cellular redox balance and affects virulence factors in pathogens .

Study on Antiamebic Activity

A detailed investigation into the effects of quinoxaline derivatives on E. histolytica revealed that certain compounds led to significant morphological changes in trophozoites and altered their virulence properties. This study involved proteomic analysis that identified numerous deregulated proteins associated with cytoskeletal dynamics and metabolic processes .

Evaluation of Anticancer Potential

In another study focused on PARP-1 inhibition, various quinoxaline derivatives were synthesized and evaluated for their anticancer efficacy. The results demonstrated that modifications at specific positions within the quinoxaline structure significantly influenced their inhibitory potency against PARP-1 .

Data Summary

Q & A

Q. How can the synthesis of ethyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate be optimized for higher yields?

Methodological Answer: Optimization typically involves adjusting reaction parameters such as solvent polarity, temperature, and catalyst loading. For example:

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency due to improved solubility of intermediates.

- Catalyst: Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) accelerates intramolecular cyclization steps.

- Temperature Control: Maintaining 80–100°C prevents premature decomposition of reactive intermediates.

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DMF, ZnCl₂, 90°C | 78 | |

| Esterification | Ethanol, H₂SO₄, reflux | 85 |

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign signals for the tetrahydroquinoxaline ring (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for ester CH₂).

- 2D NMR (COSY, HSQC): Resolves overlapping signals in the aromatic region (δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₁H₁₂N₂O₃ requires m/z 220.0848) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns (use SHELXL for refinement) .

Q. How is the compound’s tubulin polymerization inhibition activity assessed experimentally?

Methodological Answer:

- Fluorescence-Based Assay:

- Tubulin Purification: Use >99% pure tubulin (e.g., from bovine brain).

- Kinetic Measurement: Monitor fluorescence increase (ex: 355 nm, em: 435 nm) as tubulin polymerizes.

- IC₅₀ Calculation: Compare inhibition rates against controls (e.g., colchicine).

- Critical Controls: Include paclitaxel (promoter) and vehicle (DMSO) to validate assay robustness .

Advanced Research Questions

Q. What advanced synthetic strategies enable functionalization of the tetrahydroquinoxaline core?

Methodological Answer:

- Cyclocondensation Reactions: React 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides to introduce heterocyclic moieties (e.g., pyrido[2,3-f]quinoxalines) .

- Site-Selective Modifications: Use triethylamine in ethanol to direct nucleophilic addition to the C3 position, avoiding side reactions at the ester group .

Example Functionalization Pathways:

| Modification | Reagents | Product Class | Application |

|---|---|---|---|

| Diazinyl addition | Hydrazonoyl chlorides | Pyridoquinoxalines | Antibacterial agents |

Q. How can structure-activity relationships (SARs) guide the design of more potent analogs?

Methodological Answer:

- Core Modifications:

- C6 Ester Replacement: Substitute ethyl with bulkier esters (e.g., tert-butyl) to enhance lipophilicity and membrane permeability.

- C3 Oxo Group: Replace with thioether or amine to modulate electron density and hydrogen-bonding capacity.

- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to predict interactions with tubulin’s colchicine-binding site .

Q. How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

Q. What role do hydrogen-bonding patterns play in the compound’s crystallographic behavior?

Methodological Answer:

- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions).

- SHELX Refinement: Apply SHELXL to model disorder in the ethyl ester group and validate thermal parameters .

- Packing Motifs: Identify π-π stacking between quinoxaline rings and C–H···O bonds stabilizing the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.